[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound contains several functional groups including a 1,3-oxazole ring, a 1,2,3-triazole ring, and three methoxy groups attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazole and triazole rings are heterocyclic rings, which means they contain atoms other than carbon in the ring. These heteroatoms (in this case, nitrogen and oxygen) can have a significant effect on the chemical properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the methoxy groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Oxazole Derivatives in Macrolide Synthesis
Oxazoles can act as activated carboxylates when reacting with singlet oxygen, leading to the formation of triamides. This reaction is particularly useful in synthesizing macrolides, such as recifeiolide and curvularin, showcasing the oxazole's utility in creating complex organic structures (Wasserman et al., 1981).
Triazole Derivatives in Molecular Interaction Studies
Triazole compounds, characterized by π-hole tetrel bonding interactions, exhibit unique self-assembling behaviors in solid states. This feature is explored through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, demonstrating the triazole's role in understanding molecular interactions (Ahmed et al., 2020).
Applications in Antiviral Research
The cyclization of certain compounds to form triazole derivatives has been investigated for their antiviral activities. Specific triazole compounds have demonstrated moderate virucidal activity and inhibition of virus absorption to cells, underlining their potential in antiviral research (Modzelewska-Banachiewicz & Kamińska, 2001).
Oxazole and Triazole in Drug Discovery
The synthesis and evaluation of oxazole and triazole derivatives for their inhibitory activity on blood platelet aggregation have been a subject of research. These compounds, particularly those with 3, 4, 5-trimethoxyphenyl moieties, showed inhibitory activity comparable to aspirin, suggesting their applicability in drug discovery for cardiovascular diseases (Ozaki et al., 1983).
Material Science and Catalysis
Ruthenium-catalyzed synthesis of triazole derivatives showcases the creation of triazole-based scaffolds, which are essential in material science and as intermediates in organic synthesis. This method highlights the versatile applications of triazoles beyond biological activities, extending to materials science and catalysis (Ferrini et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to target and inhibit various proteins such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds are known to interact with their targets, leading to inhibition of these proteins and subsequent biological effects .
Biochemical Pathways
Tmp-bearing compounds are known to affect various pathways related to their targets, leading to a wide range of bioactivity effects .
Result of Action
Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Properties
IUPAC Name |
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c1-14-8-9-19(10-15(14)2)30-16(3)23(28-29-30)26(31)35-13-20-17(4)36-25(27-20)18-11-21(32-5)24(34-7)22(12-18)33-6/h8-12H,13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLVVKVRVHOEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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